2-Oxabicyclo[2.2.1]heptan-5-one
CAS No.: 111292-40-1
Cat. No.: VC16472143
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111292-40-1 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-5-one |
| Standard InChI | InChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
| Standard InChI Key | MHQWNOCGIPVYED-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(=O)C1CO2 |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 2-oxabicyclo[2.2.1]heptan-5-one consists of a bicyclo[2.2.1]heptane skeleton with an oxygen atom at the 2-position and a ketone group at the 5-position. The molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol . The bicyclic framework imposes significant strain, influencing both its physical properties and chemical reactivity. The compound’s bridgehead ketone introduces electronic polarization, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.
Stereochemical analysis reveals that the oxygen atom occupies an exo position relative to the ketone, creating a distinct spatial arrangement that affects intermolecular interactions. X-ray crystallography data for analogous compounds, such as 7-oxabicyclo[2.2.1]heptan-2-one, show bond lengths of approximately 1.41 Å for the C–O ether linkage and 1.22 Å for the carbonyl group, consistent with typical ether and ketone bonding . These structural parameters are critical for understanding the compound’s behavior in reactions such as reductions and oxidations.
Synthetic Routes and Preparation Strategies
Diels-Alder Cycloaddition
A principal method for synthesizing bicyclic ethers involves the Diels-Alder reaction between furan derivatives and dienophiles. For example, 7-oxabicyclo[2.2.1]heptan-2-one has been synthesized via the reaction of furan with α-chloroacrylonitrile, yielding a mixture of exo- and endo-chloronitrile adducts . Hydrolysis of these intermediates produces α-chloro carboxylic acids, which undergo further transformations such as iodo lactonization to isolate stereoisomers. While this route specifically targets the 7-oxa variant, modifying the dienophile (e.g., using acrylic acid derivatives) could potentially adapt the methodology to synthesize 2-oxabicyclo[2.2.1]heptan-5-one.
Curtius Rearrangement
The Curtius rearrangement of acyl azides derived from bicyclic carboxylic acids offers another pathway. In the synthesis of 7-oxabicyclo[2.2.1]heptan-2-one, hydrogenation of chloronitrile adducts followed by hydrolysis and acyl azide formation led to isocyanate intermediates, which were hydrolyzed to the target ketone . Applying similar steps to a 2-oxabicyclo precursor could yield the desired compound.
Functionalization of Bicyclic Alcohols
Reduction of 2-oxabicyclo[2.2.1]heptan-5-one with agents like lithium aluminum hydride (LiAlH₄) would produce the corresponding endo alcohol, as observed in analogous systems . Conversely, oxidation strategies using Jones reagent or pyridinium chlorochromate (PCC) could modify secondary alcohols into ketones, though this remains speculative without direct experimental evidence.
Chemical Reactivity and Derivative Formation
Baeyer-Villiger Oxidation
The Baeyer-Villiger reaction of 2-oxabicyclo[2.2.1]heptan-5-one would likely proceed with bridgehead migration, analogous to the behavior of 7-oxabicyclo[2.2.1]heptan-2-one . Treatment with a peracid (e.g., mCPBA) could introduce an oxygen atom adjacent to the ketone, forming a lactone derivative. This reactivity underscores the compound’s utility in constructing complex oxygenated frameworks.
Nucleophilic Additions
The electrophilic carbonyl group in 2-oxabicyclo[2.2.1]heptan-5-one is amenable to nucleophilic attack. Grignard reagents or organolithium compounds would add to the ketone, generating tertiary alcohols. For instance, reaction with methylmagnesium bromide might yield 5-hydroxy-2-oxabicyclo[2.2.1]heptane derivatives, though stereoselectivity would depend on the bicyclic system’s geometry.
Thermal Decomposition
Thermolysis of the p-toluenesulfonylhydrazone derivative of 2-oxabicyclo[2.2.1]heptan-5-one could produce tricyclic structures via nitrogen extrusion. This reaction, demonstrated for 7-oxabicyclo[2.2.1]heptan-2-one, results in 7-oxatricyclo[2.2.1.0²,⁶]heptane , suggesting that similar conditions might afford novel tricyclic ethers from the 2-oxa analogue.
Spectroscopic Characterization
Infrared Spectroscopy
The infrared (IR) spectrum of 2-oxabicyclo[2.2.1]heptan-5-one would exhibit a strong absorption band near 1720 cm⁻¹, characteristic of a carbonyl stretch. Ether C–O vibrations typically appear around 1100 cm⁻¹, consistent with the oxygen-containing ring .
Nuclear Magnetic Resonance
In the ¹H NMR spectrum, protons adjacent to the oxygen atom (e.g., H-1 and H-4) would resonate as complex multiplets due to coupling with neighboring bridgehead hydrogens. The carbonyl group’s deshielding effect would shift nearby protons downfield. ¹³C NMR would display a signal near 210 ppm for the ketone carbon, with ether carbons appearing between 60–80 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound would show a molecular ion peak at m/z 112.0524 (calculated for C₆H₈O₂). Fragmentation patterns would likely involve loss of CO (28 Da) or H₂O (18 Da), yielding ions at m/z 84 and 94, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume